4-Hydroxypent-2-enenitrile

Description

Structural Context and Functional Group Analysis within Unsaturated Nitriles

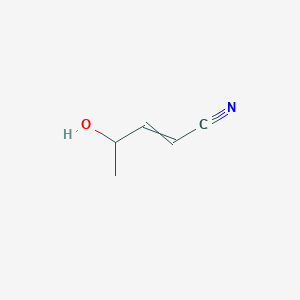

The molecular structure of 4-Hydroxypent-2-enenitrile, with the chemical formula C₅H₇NO, is defined by a five-carbon chain containing three key functional groups: a nitrile group (-C≡N) at one terminus, a hydroxyl group (-OH) at the fourth carbon, and a carbon-carbon double bond (alkene) between the second and third carbons. nih.gov This specific arrangement classifies it as an α,β-unsaturated nitrile, where the double bond is conjugated with the nitrile group. beilstein-journals.org The presence of these groups in proximity to one another dictates the molecule's chemical reactivity and potential for stereoisomerism. mrcolechemistry.co.uk

The hydroxyl group is located at the allylic position relative to the double bond, and the molecule possesses a chiral center at the fourth carbon, meaning it can exist as different stereoisomers. A significant achievement in this area was the determination of the absolute configuration of (−)-4-hydroxypent-2-enenitrile as R. researchgate.net The interplay of the electron-withdrawing nitrile group, the nucleophilic hydroxyl group, and the reactive alkene functionality makes this compound a subject of academic interest for exploring reaction mechanisms and synthetic applications. helmholtz-munich.de

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| Canonical SMILES | CC(C=CC#N)O |

| InChI Key | JTEKMNSVRQRNHH-UHFFFAOYSA-N |

| CAS Number | 83144-19-8 |

Data sourced from PubChem nih.gov

Historical Perspectives on the Synthesis and Reactivity of Related Hydroxynitrile Compounds

The study of hydroxynitriles, also known as cyanohydrins, has a rich history in organic chemistry. wikipedia.org A pivotal moment was the first enantioselective synthesis of a cyanohydrin in 1908 by Rosenthaler, who utilized an enzyme extract from almonds called emulsin to catalyze the addition of hydrogen cyanide (HCN) to benzaldehyde. rsc.orgdiva-portal.orgrsc.org This work laid the foundation for the field of biocatalysis and demonstrated the potential of hydroxynitrile lyases (HNLs) for creating chiral molecules. rsc.orgrsc.org For decades, HNLs have been developed into reliable tools for producing optically pure (R)- or (S)-cyanohydrins, which are valuable precursors in organic synthesis. d-nb.inforesearchgate.netresearchgate.net

While much of the historical focus was on cyanohydrins where the hydroxyl and nitrile groups are attached to the same carbon, methods for synthesizing more complex structures like unsaturated hydroxynitriles have also been developed. A key development directly relevant to the title compound was reported in 1986, describing a method for producing optically active 4-hydroxyalk-2-enenitriles. researchgate.net This synthesis involved the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes, such as propanal, in the presence of piperidine (B6355638) to yield optically active this compound. researchgate.net This approach provided a pathway to chiral β-hydroxynitriles, expanding the synthetic toolbox available to organic chemists.

Significance within Contemporary Organic Synthesis and Chemical Transformations

This compound and related unsaturated hydroxynitriles are significant intermediates in modern organic synthesis due to their multifunctionality. cymitquimica.com The nitrile group is a versatile functional handle that can be converted into a range of other groups, including amines, amides, aldehydes, and carboxylic acids. beilstein-journals.orguinsaizu.ac.id This versatility makes hydroxynitriles valuable building blocks for creating more complex, biologically active molecules and fine chemicals. researchgate.net

Contemporary research has explored various transformations of related β-hydroxynitriles. For instance, these compounds can undergo a concomitant reduction-elimination reaction using reagents like diisobutylaluminium hydride (DIBAL-H) in the presence of piperidine to selectively produce α,β-unsaturated aldehydes. researchgate.netresearchgate.net Other studies have demonstrated the conversion of β-hydroxynitriles into α,β-unsaturated carboxylic acids using specific catalysts. nconf.ir Furthermore, the conjugated nitrile system in α,β-unsaturated nitriles is an excellent Michael acceptor, enabling a variety of carbon-carbon bond-forming reactions, such as the enantioselective conjugate addition of boron, which produces chiral β-boryl nitriles. beilstein-journals.org The development of synthetic methods for δ-lactones from δ-hydroxypent-2-enenitriles further highlights the utility of these structures in synthesizing important heterocyclic scaffolds. uinsaizu.ac.id

Table 2: Selected Chemical Transformations of Related Hydroxynitriles

| Starting Material Class | Reagents/Conditions | Product Class |

|---|---|---|

| β-Hydroxynitriles | DIBAL-H, piperidine, -78 °C | α,β-Unsaturated Aldehydes |

| β-Hydroxynitriles | Nanocatalyst (NCP@POCl₂-x), H₂O, reflux | α,β-Unsaturated Carboxylic Acids |

| α,β-Unsaturated Nitriles | Diboron reagent, Chiral Cu(II) catalyst, H₂O | Chiral β-Boryl Nitriles |

| 5-Hydroxypent-2-enenitriles | Acid-promoted reaction | 5,6-Dihydropyran-2-ones |

Data sourced from various studies beilstein-journals.orguinsaizu.ac.idresearchgate.netresearchgate.netnconf.ir

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (−)-4-Hydroxypent-2-enenitrile |

| 2-(p-chlorophenylsulfinyl)acetonitrile |

| 5,6-Dihydropyran-2-ones |

| 5-Hydroxypent-2-enenitriles |

| Benzaldehyde |

| Diisobutylaluminium hydride (DIBAL-H) |

| Hydrogen cyanide (HCN) |

| Piperidine |

| Propanal |

Structure

2D Structure

3D Structure

Properties

CAS No. |

83144-19-8 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

4-hydroxypent-2-enenitrile |

InChI |

InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3,5,7H,1H3 |

InChI Key |

JTEKMNSVRQRNHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=CC#N)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways

Decomposition of Cyanohydrins by Hydroxynitrile Lyases

The enzymatic breakdown of cyanohydrins is a significant transformation pathway, primarily facilitated by a class of enzymes known as hydroxynitrile lyases (HNLs). These enzymes play a crucial role in the natural defense mechanism of many plants and some arthropods, a process known as cyanogenesis. pnas.orgftb.com.hr This defense strategy involves the release of toxic hydrogen cyanide (HCN) from cyanogenic glycosides upon tissue damage, deterring herbivores and microbial pathogens. pnas.orgebi.ac.uk The final step of this cascade is the decomposition of a cyanohydrin into a corresponding aldehyde or ketone and HCN, a reaction catalyzed by HNLs. pnas.orgebi.ac.uk

Hydroxynitrile lyases are versatile biocatalysts and are also utilized in the reverse reaction for the stereoselective synthesis of chiral cyanohydrins, which are valuable intermediates in the chemical industry. rsc.orgresearchgate.net The enzymes exhibit a broad substrate scope, with different HNLs showing preferences for various types of cyanohydrins. Notably, HNLs isolated from Hevea brasiliensis (HbHNL) and Manihot esculenta (MeHNL) are known to process aliphatic cyanohydrins. ebi.ac.ukuniprot.org The enzyme from Hevea brasiliensis has been specifically reported to tolerate α,β-unsaturated aliphatic aldehydes, which is directly relevant to the structure of 4-hydroxypent-2-enenitrile. ebi.ac.uk

The catalytic mechanism of HNLs belonging to the α/β-hydrolase superfamily, which includes HbHNL and MeHNL, involves a catalytic triad (B1167595) of serine, histidine, and aspartate residues. ebi.ac.ukacs.org The reaction proceeds through a general acid-base catalysis mechanism where the hydroxyl group of the cyanohydrin substrate is deprotonated, leading to the cleavage of the carbon-carbon bond and the release of cyanide and the corresponding carbonyl compound. ebi.ac.ukacs.org

While direct experimental data on the decomposition of this compound by hydroxynitrile lyases is not extensively documented in publicly available literature, the known substrate promiscuity of certain HNLs allows for a scientifically grounded discussion of its potential enzymatic transformation. Given that HbHNL accepts α,β-unsaturated aliphatic substrates, it is highly probable that it can catalyze the decomposition of this compound into 4-hydroxy-2-pentenal and hydrogen cyanide.

The efficiency of this enzymatic decomposition would be influenced by the specific stereochemistry of the this compound molecule, as HNLs are stereospecific enzymes. For instance, HbHNL and MeHNL are known to be (S)-selective. ebi.ac.uk

Research into the substrate specificity of hydroxynitrile lyases provides insights into their potential activity towards compounds like this compound. Studies on the hydroxynitrile lyase from Manihot esculenta (MeHNL) have quantified its activity on various substrates. While its natural substrate is acetone (B3395972) cyanohydrin, it also demonstrates activity, albeit lower, on other molecules. nih.gov

A study involving a mutant of MeHNL, where tryptophan-128 was replaced with alanine (B10760859) (W128A), demonstrated a significant increase in activity towards bulkier aromatic substrates, highlighting the role of the active site's steric properties in determining substrate specificity. nih.gov This suggests that the relatively small and linear structure of this compound would likely be accommodated within the active site of wild-type MeHNL and HbHNL.

The following interactive table presents kinetic data for the wild-type hydroxynitrile lyase from Manihot esculenta (MeHNL) with different substrates. This data, while not including this compound directly, offers a comparative basis for its expected enzymatic decomposition.

Data sourced from research on Manihot esculenta hydroxynitrile lyase. nih.gov

The data illustrates that while MeHNL is most active with its small, aliphatic natural substrate, it can also process larger, aromatic cyanohydrins, albeit with significantly lower efficiency. nih.gov Based on its structure as an unsaturated aliphatic cyanohydrin, the activity of HNLs on this compound would be anticipated to be significant, likely falling between that of acetone cyanohydrin and the more sterically hindered aromatic substrates. The presence of the double bond in conjugation with the nitrile group may influence the binding and catalytic rate.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation

The reactivity of 4-Hydroxypent-2-enenitrile is characterized by a series of intricate mechanistic pathways that have been the subject of detailed investigation. These studies are crucial for understanding and predicting the chemical behavior of this and related hydroxynitriles.

Chelation-controlled conjugate additions represent a powerful strategy for stereoselective carbon-carbon bond formation in γ-hydroxyalkenenitriles like this compound. The mechanism hinges on the ability of the hydroxyl group to direct the addition of a nucleophile to the β-position of the α,β-unsaturated nitrile.

The process is typically initiated by the deprotonation of the γ-hydroxyalkenenitrile with a Grignard reagent, such as t-BuMgCl. nih.govacs.orgacs.orgcolab.ws This step generates a magnesium alkoxide. Subsequent chloride-alkyl exchange with a second Grignard reagent produces an alkylmagnesium alkoxide, which then triggers an intramolecular conjugate addition. nih.govacs.orgacs.orgcolab.ws This chelation-controlled approach effectively tethers the reactive centers, harnessing the entropic advantages of an intramolecular reaction to facilitate what is formally an intermolecular process. acs.org This enhanced reactivity is particularly noteworthy as many traditional organocuprates are unreactive toward unsaturated nitriles. acs.org

The stereoselectivity of the addition is influenced by the solvent and the steric bulk of the Grignard reagent's alkyl group. acs.org For instance, less coordinating solvents tend to favor a more compact transition state, leading to enhanced stereoselectivity. acs.org The resulting magnesiated nitrile intermediate can be subsequently alkylated with various electrophiles, allowing for the efficient construction of molecules with multiple new bonds and stereocenters in a single operation. nih.govacs.orgcolab.ws

Table 1: Key Steps in Chelation-Controlled Conjugate Addition

| Step | Description | Reagents | Intermediate |

| 1. Deprotonation | The hydroxyl group of the γ-hydroxyalkenenitrile is deprotonated. | t-BuMgCl | Magnesium alkoxide |

| 2. Alkyl Exchange | A second Grignard reagent exchanges its alkyl group. | R-MgX | Alkylmagnesium alkoxide |

| 3. Conjugate Addition | The tethered alkyl group adds to the β-carbon of the nitrile. | - | Cyclic magnesium chelate |

| 4. Alkylation | The resulting magnesiated nitrile is trapped with an electrophile. | Electrophile (e.g., R'-X) | β-substituted hydroxynitrile |

Hydroxynitriles, including this compound, can undergo cyclization reactions catalyzed by Brønsted acids. These transformations can lead to the formation of various heterocyclic structures. For instance, the cyclization of hydroxylated enynes, a related class of compounds, proceeds through the formation of an allene (B1206475) carbocation intermediate when catalyzed by acids like F₃CSO₃H. nih.gov This reactive intermediate can then be trapped by various nucleophiles. nih.gov In the context of this compound, protonation of the hydroxyl group followed by elimination of water could generate a carbocation, which could then be attacked by the nitrile nitrogen to form a cyclic product.

Lactones, which are cyclic esters, are formed through the intramolecular esterification of the corresponding hydroxycarboxylic acids. wikipedia.org While this compound is not a hydroxycarboxylic acid, its nitrile group can be hydrolyzed to a carboxylic acid. The resulting γ-hydroxy acid can then spontaneously cyclize to form a stable γ-lactone. wikipedia.org The mechanism of acid-catalyzed lactone formation involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group, leading to a cyclic intermediate. youtube.com Subsequent proton transfer and elimination of water yield the lactone. youtube.com

The electrochemical behavior of nitriles has been investigated, revealing the involvement of radical intermediates. rsc.org Electrochemical methods offer a sustainable approach for various organic transformations. acs.org In the context of nitriles, electrochemical reduction can lead to the formation of radical anions. These radical species can then participate in a variety of reactions, including coupling and cyclization. rsc.org

For example, the electrochemical arylation of aldehydes and ketones with dicyanobenzene involves the nucleophilic addition of a radical anion, derived from the dicyanobenzene at the cathode, to the carbonyl compound. rsc.org While not directly involving this compound, this illustrates a plausible pathway for its electrochemical transformation. The key species in such electrochemical reactions are often radical and cation intermediates, and the reaction's efficiency and selectivity are controlled by parameters such as current density, temperature, solvent, and electrode material. rsc.org

Radical intermediates have also been implicated in decarboxylative cyanation reactions. beilstein-journals.org Although these reactions typically involve carboxylic acids, the generation of stabilized radical intermediates is a key step. beilstein-journals.org Experiments involving radical rearrangement have been used to probe the existence of these intermediates. beilstein-journals.org

While not directly a reaction of this compound, the dehydration of alkyneamides to alkynenitriles provides insight into nitrile formation. duq.edu This transformation typically requires a strongly oxophilic reagent, such as phosphorus pentoxide (P₂O₅), to activate the carbonyl oxygen of the amide for elimination. duq.edu The mechanism involves complexation of the reagent with the carbonyl oxygen, which is facilitated by electron donation from the nitrogen lone pair. Subsequent deprotonation and deoxygenation generate the alkynenitrile. duq.edu

Intramolecular cyclization of hydroxynitriles can proceed through various pathways, the preference for which is often dictated by the substrate's structure and reaction conditions. Studies on bicyclic δ-hydroxynitriles have shown that treatment with triflic anhydride (B1165640) can lead to different outcomes. nih.gov

One pathway involves an initial elimination reaction to generate an alkene, which is then followed by the addition of the carbon-carbon double bond to the activated cyano group, resulting in the formation of annulated enones. nih.gov An alternative pathway involves the direct attack of the hydroxyl group on the activated cyano group, leading to a cyclic imidate. This is akin to a Pinner-type cyclization. nih.gov Theoretical calculations have provided a rationale for the observed reactivity patterns, indicating that conformational effects and the stability of intermediates play a crucial role in determining the reaction outcome. nih.gov

Computational and Theoretical Studies

Computational and theoretical studies have been instrumental in providing a deeper understanding of the reaction mechanisms and reactivity of hydroxynitriles. Density functional theory (DFT) calculations, for example, have been employed to establish the catalytic cycle of tandem processes involving the synthesis of δ-hydroxynitriles. acs.org These studies can elucidate the energetics of different reaction pathways and identify key transition states.

Theoretical calculations have also been used to rationalize the observed regioselectivity and stereoselectivity in various reactions. For instance, in the intramolecular cyclization of bicyclic δ-hydroxynitriles, theoretical models have explained why different ring sizes lead to different products. nih.gov These calculations showed that the favorability of forming a carbocation and subsequent cyclization versus a competing Pinner-type cyclization is dependent on conformational effects related to ring size. nih.gov

In the field of biocatalysis, extensive ab initio quantum mechanics/molecular mechanics (QM/MM) and classical molecular dynamics (MD) simulations have been performed to explore the catalytic mechanism of hydroxynitrile lyases (HNLs). rsc.org These enzymes catalyze the cleavage and formation of cyanohydrins. rsc.org Computational studies have revealed a two-stage mechanism and highlighted the importance of the protonation state of key amino acid residues in the catalytic process. rsc.org

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, providing profound insights into the electronic structure and properties of molecules. arxiv.orgrsc.org This quantum mechanical method allows for the accurate calculation of molecular geometries, energies, and various spectroscopic parameters, forming a bridge between theoretical concepts and experimental observations. arxiv.org While specific, in-depth DFT studies exclusively focused on this compound are not extensively detailed in available literature, the application of this methodology can be extrapolated to elucidate its structural and reactive characteristics.

DFT calculations would be instrumental in determining the optimized ground-state geometry of this compound. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can predict the molecule's reactivity. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Theoretical vibrational frequencies calculated via DFT can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional groups. Natural Bond Orbital (NBO) analysis, another feature of DFT studies, can provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrile or alkene moieties, which can significantly influence the compound's conformation and reactivity. rsc.org

Below is an interactive table illustrating the types of structural and electronic data that would be generated from a typical DFT calculation on this compound at a common level of theory (e.g., B3LYP/6-31G*).

| Parameter | Description | Predicted Value/Insight |

|---|---|---|

| Optimized Bond Length (C=C) | The length of the double bond in the enenitrile backbone. | ~1.34 Å |

| Optimized Bond Length (C≡N) | The length of the triple bond of the nitrile group. | ~1.16 Å |

| Optimized Bond Angle (C-C-O) | The angle around the chiral carbon atom. | ~109.5° |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates sites for electrophilic attack (likely the C=C bond). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates sites for nucleophilic attack (likely the carbon of the C≡N group). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Predicts chemical reactivity and kinetic stability. |

| NBO Charge on Oxygen | Calculated natural charge on the hydroxyl oxygen atom. | Highly negative, indicating a site for protonation or coordination. |

Quantum Mechanical Predictions of Stereoselectivity in Organic Transformations

Quantum mechanical (QM) calculations are a cornerstone for understanding and predicting the stereochemical outcomes of organic reactions. nih.govnih.gov These theoretical investigations allow for the detailed exploration of transition state geometries and energies, which are often inaccessible through experimental means alone. nih.gov For a chiral molecule like this compound, which possesses a stereocenter at the C4 position, QM methods can be invaluable for predicting the stereoselectivity of its various transformations.

One area where such predictions are crucial is in organocatalyzed reactions. For instance, theoretical models have been successfully employed to predict the stereoselectivities of proline-catalyzed asymmetric reactions by calculating the energies of the four possible transition states leading to different stereoisomeric products. nih.govuinsaizu.ac.id A similar approach could be applied to reactions involving this compound. By modeling the transition states for a given reaction (e.g., addition to the alkene or nitrile group), chemists can predict which diastereomer or enantiomer will be formed preferentially.

The conformational analysis of transition states is a key aspect of these predictions. nih.gov For this compound, intramolecular reactions such as cyclizations are of significant interest. QM calculations can model the different transition state conformations leading to various cyclic stereoisomers. The relative energies of these transition states, calculated using high-level QM methods, can provide a quantitative prediction of the product diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). These calculations would account for steric hindrance, electronic effects, and potential non-covalent interactions (like hydrogen bonding) that stabilize one transition state over another.

The table below illustrates how QM calculations could be used to predict the stereochemical outcome of a hypothetical reaction involving this compound.

| Transition State (TS) | Corresponding Product Stereoisomer | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS-A | (R,R)-Product | 0.0 | Major Product |

| TS-B | (R,S)-Product | +2.5 | Minor Product |

| TS-C | (S,R)-Product | +1.8 | Minor Product |

| TS-D | (S,S)-Product | +3.1 | Trace Product |

Theoretical Rationales for Reactivity Patterns, Activation Energies, and Conformational Effects in Cyclizations

The intramolecular cyclization of bifunctional molecules like this compound represents a powerful strategy for the synthesis of heterocyclic compounds. Theoretical chemistry provides the tools to rationalize the observed reactivity patterns, calculate the energy barriers (activation energies), and understand the influence of molecular conformation on these cyclization reactions.

Studies have shown that 5-hydroxypent-2-enenitriles can serve as precursors to 5,6-dihydropyran-2-ones via acid-promoted reactions, which likely proceed through a Pinner-type reaction mechanism involving intramolecular cyclization. uinsaizu.ac.idacs.org Theoretical calculations can map out the entire potential energy surface for such a transformation. This would involve identifying the structures and energies of the reactant, any intermediates (e.g., a protonated nitrile), the transition state for the ring-closing step, and the final product.

The activation energy (Ea) for the cyclization is the energy difference between the reactant and the transition state. By calculating the Ea for different possible pathways, one can predict which reaction is kinetically favored. For example, one could compare the 6-endo-dig cyclization onto the nitrile group to form a six-membered ring with other potential, less favorable pathways.

Conformational effects are critical in cyclization reactions. The reactant molecule must adopt a specific conformation to bring the reacting functional groups (the hydroxyl and nitrile groups) into proximity for the ring closure to occur. Theoretical modeling can identify the low-energy conformations of this compound and assess the energetic cost of achieving the necessary pre-reaction conformation. Furthermore, allylic strain within the transition state can significantly influence the stereochemical outcome of cyclizations, a factor that can be accurately modeled. researchgate.net

The following table presents hypothetical calculated data for competing cyclization pathways of this compound.

| Cyclization Pathway | Product Type | Calculated Activation Energy (Ea) (kcal/mol) | Thermodynamic Driving Force (ΔG) (kcal/mol) | Predicted Feasibility |

|---|---|---|---|---|

| 6-endo-dig (Pinner-type) | Dihydropyranone | 15.2 | -10.5 | Kinetically and thermodynamically favorable |

| 5-exo-trig (onto alkene) | Cyclopentanol derivative | 28.7 | -2.1 | Kinetically disfavored |

| 4-exo-dig (onto nitrile) | Oxetane derivative | 35.1 | +5.4 | Kinetically and thermodynamically disfavored |

Simulations and Modeling of Enzyme Activity and Substrate Binding

Computational simulations and molecular modeling are indispensable for studying enzyme mechanisms, particularly for understanding how a substrate binds to an active site and is subsequently transformed. nih.govosti.gov Although specific studies detailing the interaction of this compound with an enzyme are not readily found, its structure as a β-hydroxy nitrile suggests it could be a substrate for nitrile-hydrolyzing enzymes like nitrilases or nitrile hydratases. core.ac.uk These enzymes are of great interest in biocatalysis for their ability to perform stereoselective synthesis under mild conditions. core.ac.uk

Molecular docking is a computational technique used to predict the preferred binding orientation of a substrate when it interacts with an enzyme. A docking simulation would place this compound into the active site of a known nitrilase, for example, and score the different binding poses based on factors like electrostatic and van der Waals interactions. This can reveal whether the substrate fits well within the active site and identify key amino acid residues that may be involved in binding and catalysis.

The table below illustrates the type of information that could be obtained from a simulation of this compound binding to a hypothetical enzyme active site.

| Simulation Parameter | Description | Insight Gained |

|---|---|---|

| Binding Pose | The lowest energy orientation of the substrate in the active site. | Identifies proximity of nitrile group to catalytic residues. |

| Binding Free Energy (ΔGbind) | The overall energy change upon substrate binding. | Quantifies substrate affinity (e.g., -8.5 kcal/mol). osti.gov |

| Electrostatic Energy (ΔEelec) | Contribution of electrostatic interactions to binding. | Highlights role of polar/charged residues. osti.gov |

| Van der Waals Energy (ΔEvdw) | Contribution of van der Waals forces to binding. | Highlights role of hydrophobic pockets and shape complementarity. osti.gov |

| Key Amino Acid Residues | Residues showing strong interaction with the substrate. | Identifies potential targets for site-directed mutagenesis to improve enzyme activity. |

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary means by which chemists elucidate the structure of molecules. By probing the interaction of molecules with electromagnetic radiation, different spectroscopic methods can reveal the electronic structure, functional groups, and the specific arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for detailed structural assignments.

For 4-Hydroxypent-2-enenitrile, ¹H NMR spectroscopy identifies the distinct types of protons and their neighboring atoms. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while the splitting pattern (multiplicity) reveals the number of adjacent protons. The integration of the signal corresponds to the number of protons it represents.

Similarly, ¹³C NMR spectroscopy probes the carbon atoms in the molecule, with each unique carbon environment producing a distinct signal. This technique is crucial for confirming the carbon backbone and the presence of key functional groups like the nitrile (C≡N) and alkene (C=C) carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are based on analogous structures reported in chemical literature. rsc.orgrsc.org

¹H NMR (Proton NMR)| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.5 - 6.8 | Doublet of doublets | 1H | H-3 (Vinyl Proton) |

| ~ 5.8 - 6.1 | Doublet of doublets | 1H | H-2 (Vinyl Proton) |

| ~ 4.5 - 4.8 | Multiplet | 1H | H-4 (CH-OH) |

| ~ 2.5 - 3.5 | Broad singlet | 1H | -OH |

¹³C NMR (Carbon NMR)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 145 - 150 | C-3 (Vinyl Carbon) |

| ~ 117 - 120 | C-1 (Nitrile Carbon) |

| ~ 110 - 115 | C-2 (Vinyl Carbon) |

| ~ 65 - 70 | C-4 (Carbonyl Carbon) |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies. These frequencies are recorded as absorption bands in an IR spectrum, measured in wavenumbers (cm⁻¹).

For this compound, IR spectroscopy can confirm the presence of the hydroxyl (-OH), nitrile (-C≡N), and alkene (C=C) groups. The O-H stretch typically appears as a broad band, while the C≡N stretch is a sharp and intense peak in a region where few other functional groups absorb. rsc.orgspectroscopyonline.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound Expected frequencies are based on data from analogous compounds and spectroscopic principles. rsc.orgrsc.orgspectroscopyonline.com

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Hydroxyl | O-H | Stretch | 3200 - 3600 (Broad) |

| Nitrile | C≡N | Stretch | 2220 - 2260 (Sharp, Intense) |

| Alkene | C=C | Stretch | 1600 - 1680 (Variable) |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirming its molecular formula. rjpbcs.com High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with extremely high accuracy, allowing for the unambiguous determination of the elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information as the molecule breaks apart in a predictable manner.

Table 3: Mass Spectrometry Data for this compound Data calculated from the molecular formula. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₇NO |

| Molecular Weight (Monoisotopic) | 97.053 g/mol |

Electrochemical Methodologies for Mechanistic Insights

Electrochemical methods probe the redox properties of a molecule, providing information on its ability to be oxidized or reduced. These techniques are valuable for understanding reaction mechanisms that involve electron transfer.

Cyclic Voltammetry (CV) is the most widely used electrochemical technique for investigating the redox behavior of a chemical species. palmsens.com In a CV experiment, the potential at a working electrode is swept linearly in one direction (e.g., from a negative to a positive potential) and then reversed. The resulting current is plotted against the applied potential to generate a cyclic voltammogram. palmsens.com

The shape of the voltammogram, including the positions and heights of the peaks, provides information about the thermodynamics and kinetics of the electron transfer processes. For this compound, CV could be employed to study the oxidation of the secondary alcohol or the reduction of the activated alkene, offering insights into its electronic properties and potential reaction pathways.

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in synthetic chemistry for isolating desired products from reaction mixtures and for assessing the purity of a compound.

For this compound, several chromatographic methods are routinely employed. Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress. For purification on a larger scale, Flash Column Chromatography is the method of choice, where the crude product is passed through a column of silica (B1680970) gel using a solvent system (eluent), such as a mixture of hexanes and ethyl acetate, to separate the components. rsc.orgrsc.org For rigorous purity analysis, High-Performance Liquid Chromatography (HPLC) is often used, providing quantitative data on the purity of the final compound. acs.orgunimi.it

Table 4: Chromatographic Methods in the Study of this compound

| Technique | Stationary Phase | Typical Application | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel on glass or aluminum | Reaction monitoring and qualitative analysis | rsc.orgduq.edu |

| Flash Column Chromatography | Silica gel | Preparative purification of the compound | rsc.orgrsc.org |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Hydroxy-3-but-2-enenitrile |

| (Z)-11-Hydroxyundec-6-yn-2-enenitrile |

| (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxy-pent-4-enenitrile |

| (E)-5-(2-bromophenyl)-3-hydroxypent-4-enenitrile |

| Ethyl acetate |

Radial Chromatography and Flash Column Chromatography for Isolation and Purification

The isolation and purification of this compound from crude reaction mixtures are critical steps for obtaining material of high purity for subsequent characterization and synthetic applications. Due to the compound's moderate polarity, attributed to the presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group, liquid chromatography techniques are exceptionally effective. Research has predominantly utilized flash column chromatography for larger-scale purifications and radial chromatography for smaller, high-resolution separations.

Flash Column Chromatography

Flash column chromatography is a well-established, pressure-driven purification technique used for separating gram-scale quantities of chemical compounds. In the context of this compound synthesis, it is the standard method for post-reaction workup. The crude product, typically dissolved in a minimal amount of solvent, is loaded onto a column packed with a stationary phase, most commonly silica gel (60 Å, 230-400 mesh).

The separation is achieved by eluting the column with a carefully selected mobile phase, or eluent. A solvent system consisting of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is employed. A gradient elution, where the proportion of the polar solvent is gradually increased, is often necessary to first elute non-polar byproducts before the target compound, this compound, is collected. The progress of the separation is monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).

Radial Chromatography

For smaller-scale purifications (typically 10 mg to 1.5 g) or for separating closely eluting isomers, radial chromatography (often performed on a Chromatotron®) offers a highly efficient alternative. This technique utilizes a circular plate coated with a layer of adsorbent (e.g., silica gel with a fluorescent indicator). The plate is spun at high speed (500-1000 RPM), and the mobile phase is pumped from the center outwards. The centrifugal force accelerates the movement of the solvent, leading to faster and often better-resolved separations compared to traditional gravity column chromatography.

The crude mixture containing this compound is applied near the center of the spinning plate. As the eluent moves across the plate, the components separate into concentric bands. These bands are sequentially washed off the edge of the plate and collected as distinct fractions. This method is particularly advantageous due to its speed and reduced solvent consumption.

The following table provides a comparative overview of typical parameters for the purification of this compound using these two methods.

| Parameter | Flash Column Chromatography | Radial Chromatography (Chromatotron) |

|---|---|---|

| Typical Scale | 500 mg - 20 g | 10 mg - 1.5 g |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | Silica Gel with fluorescent indicator (e.g., GF-254) |

| Typical Eluent System | Hexane/Ethyl Acetate (Gradient: 10% to 50% EtOAc) | Petroleum Ether/Ethyl Acetate (Gradient: 15% to 40% EtOAc) |

| Typical Yield | 75-85% | 80-92% |

| Purity Achieved | >95% | >98% |

| Solvent Consumption | High (e.g., 1-5 L for a 5 g scale) | Low to Moderate (e.g., 200-500 mL for a 500 mg scale) |

| Separation Time | 1 - 4 hours | 20 - 60 minutes |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable analytical tool for qualitatively monitoring the progress of chemical reactions that form or consume this compound. Its primary advantages are speed, low cost, and the requirement for only a minuscule amount of the reaction mixture. The methodology, as detailed in several synthetic protocols, allows a chemist to quickly determine the consumption of starting materials and the formation of the desired product.

The principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica gel. The plate is then developed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and compounds separate based on their differential partitioning between the stationary and mobile phases. Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).

For a typical synthesis of this compound, a TLC plate is spotted with three lanes:

Starting Material (SM): A reference spot of the key precursor.

Co-spot (Co): A combined spot of the starting material and the reaction mixture.

Reaction Mixture (Rxn): A spot of the current reaction aliquot.

As the reaction proceeds, aliquots are taken at regular intervals (e.g., 0h, 1h, 2h, completion). The TLC plate reveals the disappearance of the starting material spot and the appearance of a new spot corresponding to this compound. The co-spot lane is crucial for confirming that the new spot is distinct from the starting material.

Visualization of the spots is achieved using one of two methods. Since the α,β-unsaturated nitrile system in this compound contains a chromophore, it can often be visualized under ultraviolet (UV) light (at 254 nm). Alternatively, the plate can be dipped in a chemical stain. A potassium permanganate (B83412) (KMnO₄) stain is highly effective, as it reacts with the hydroxyl group and the carbon-carbon double bond, producing a yellow-brown spot on a purple background.

The following table details the expected TLC behavior for a hypothetical reaction forming this compound.

| Parameter | Details |

|---|---|

| Stationary Phase | Silica Gel 60 F254 Aluminum-backed plate |

| Mobile Phase (Eluent) | 30% Ethyl Acetate in Hexane (v/v) |

| Visualization Methods | 1. UV light (254 nm) 2. Potassium Permanganate (KMnO₄) stain |

| Compound | Approximate Rf Value |

| Precursor (e.g., a less polar aldehyde) | 0.55 |

| This compound (Product) | 0.30 |

| Polar Byproduct (e.g., a diol) | 0.10 |

| Interpretation of Reaction Progress | At t=0, a strong spot is observed at Rf 0.55. As the reaction proceeds, the intensity of the Rf 0.55 spot decreases while a new spot at Rf 0.30 appears and intensifies. The reaction is deemed complete when the Rf 0.55 spot is no longer visible. |

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxypent-2-enenitrile, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic addition to α,β-unsaturated carbonyl precursors, followed by cyanation. For example, reacting pent-2-enal with hydrogen cyanide under acidic conditions yields the cyanohydrin intermediate, which is dehydrated to form the nitrile. Purification via fractional distillation or preparative HPLC is recommended. Validate purity using -NMR (to confirm absence of aldehyde protons), IR spectroscopy (C≡N stretch ~2200 cm), and GC-MS (retention time and molecular ion peak). Quantify impurities via integration of NMR signals or HPLC area normalization .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Cyanohydrin Dehydration | 65–75 | ≥95% | Moisture sensitivity |

| Direct Cyanation | 50–60 | 85–90% | Competing side reactions |

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Employ X-ray crystallography for unambiguous confirmation. Single crystals are grown via slow evaporation in solvents like ethanol. Data collection using a diffractometer (e.g., Bruker D8 QUEST) and refinement with SHELXL (for small-molecule structures) resolves bond lengths and angles. Validate geometry against computational models (DFT at B3LYP/6-31G* level). For labs without crystallography access, -NMR and DEPT-135 can confirm carbon environments (e.g., nitrile carbon at ~115 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies between calculated and observed -NMR shifts often arise from solvent effects or conformational flexibility. Use variable-temperature NMR to probe dynamic processes (e.g., hindered rotation). For mass spectrometry, cross-validate with high-resolution ESI-MS (error < 2 ppm) to distinguish isobaric impurities. If XRD data conflicts with computational predictions, re-examine crystal packing effects (e.g., hydrogen bonding) using graph set analysis (C(6) motifs for hydroxyl-nitrile interactions) .

Q. How can hydrogen bonding networks in this compound crystals inform reaction design?

- Methodological Answer : Analyze hydrogen bond motifs via XRD-derived metrics (donor-acceptor distances, angles). For example, the hydroxyl group may form intermolecular O–H···N≡C bonds, creating dimeric or chain structures. Use Mercury software to visualize packing diagrams. These networks influence solubility and reactivity: stronger H-bonding correlates with lower solubility in nonpolar solvents. Leverage this to design solid-state reactions (e.g., [2+2] photodimerization) by pre-organizing molecules in specific H-bonded arrangements .

Q. Table 2: Hydrogen Bond Parameters (XRD Data)

| Donor–Acceptor Pair | Distance (Å) | Angle (°) | Motif Type |

|---|---|---|---|

| O–H···N≡C | 2.85 | 165 | C(6) |

| C–H···O | 3.10 | 145 | C(4) |

Q. How should researchers design experiments to probe the tautomeric equilibrium of this compound?

- Methodological Answer : The keto-enol tautomerism can be studied via -NMR in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess solvent polarity effects. Integrate enolic OH proton signals (~12–14 ppm) against the keto form’s aliphatic protons. Variable-concentration experiments reveal association constants. Complement with UV-Vis spectroscopy: enol forms exhibit λ shifts due to conjugation. For computational validation, calculate Gibbs free energy differences (ΔG) between tautomers using Gaussian at the M06-2X/cc-pVTZ level .

Methodological Guidelines for Data Analysis

Q. What statistical approaches are recommended for analyzing kinetic data in this compound reactions?

- Methodological Answer : Use non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit time-dependent concentration data to rate laws. For pseudo-first-order kinetics, plot ln([reactant]) vs. time and calculate k from the slope. Assess uncertainty via bootstrap resampling (1000 iterations) to generate 95% confidence intervals. Compare models (e.g., Arrhenius vs. Eyring) using Akaike Information Criterion (AIC). Report standard deviations for triplicate runs and use ANOVA to confirm significance of temperature or catalyst effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.